molecular formula C75H72O5P2 B12899698 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine)

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine)

Cat. No.: B12899698
M. Wt: 1115.3 g/mol
InChI Key: MRUMMGIKFQKKHC-UHFFFAOYSA-N
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Description

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is a complex organic compound that features a xanthene core substituted with dimethyl groups and phosphine ligands. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core is synthesized by condensing appropriate aromatic aldehydes with phenols under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of Phosphine Ligands: The phosphine ligands are attached through a series of substitution reactions, often involving the use of phosphine chlorides and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Base catalysts like sodium hydride or potassium tert-butoxide are frequently employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, facilitating various catalytic cycles. The electronic properties of the xanthene core and the steric hindrance provided by the dimethyl groups and phosphine ligands enhance the compound’s effectiveness in catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is unique due to the presence of methoxyphenethyl groups, which can influence its electronic properties and steric effects, potentially offering advantages in specific catalytic reactions.

Properties

Molecular Formula

C75H72O5P2

Molecular Weight

1115.3 g/mol

IUPAC Name

[5-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphane

InChI

InChI=1S/C75H72O5P2/c1-75(2)69-21-11-23-71(81(65-17-7-13-57(49-65)29-25-53-33-41-61(76-3)42-34-53)66-18-8-14-58(50-66)30-26-54-35-43-62(77-4)44-36-54)73(69)80-74-70(75)22-12-24-72(74)82(67-19-9-15-59(51-67)31-27-55-37-45-63(78-5)46-38-55)68-20-10-16-60(52-68)32-28-56-39-47-64(79-6)48-40-56/h7-24,33-52H,25-32H2,1-6H3

InChI Key

MRUMMGIKFQKKHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC(=C3)CCC4=CC=C(C=C4)OC)C5=CC=CC(=C5)CCC6=CC=C(C=C6)OC)OC7=C1C=CC=C7P(C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C1=CC=CC(=C1)CCC1=CC=C(C=C1)OC)C

Origin of Product

United States

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